5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound is a solid at room temperature1. Its IUPAC name is 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol1. The CAS number is 588692-06-21. The molecular weight is 297.811.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,19)1. This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature1. It has a molecular weight of 297.811. The purity of the compound is 95%1.Scientific Research Applications
Molecular Docking Studies and EGFR Inhibition
Triazole derivatives have been examined for their anti-cancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the progression of various cancers. Molecular docking studies and density functional theory (DFT) analyses have shown that certain triazole compounds exhibit promising binding affinities to the EGFR, suggesting potential anti-cancer activity through the inhibition of this receptor (Karayel, 2021).
Antimicrobial Activities
Novel triazolo[3,4-b]-1,3,4-thiadiazoles and triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties have been synthesized and shown to exhibit promising antimicrobial activities against pathogenic strains. These findings indicate the potential of triazole derivatives in developing new antimicrobial agents (Karabasanagouda, Adhikari, & Shetty, 2007).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and characterization of new triazole derivatives, exploring their potential biological activities. For example, new series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized, indicating the versatile synthetic routes and the potential for discovering novel compounds with significant biological activities (Afrough, Bakavoli, & Eshghi, 2017).
Biological Activity and Synthetic Utility
Triazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, showcasing the broad spectrum of biological activities these compounds can exhibit. Some compounds have demonstrated significant activity, underscoring their potential as leads for the development of new therapeutic agents (Ali et al., 2022).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)1.
Future Directions
I couldn’t find specific information on the future directions or potential applications of this compound.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNHMVNSXBLPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394978 |
Source
|
Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588692-06-2 |
Source
|
Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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